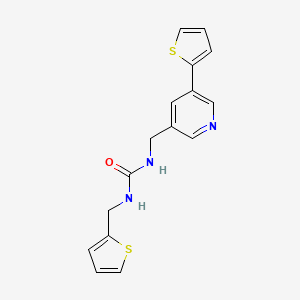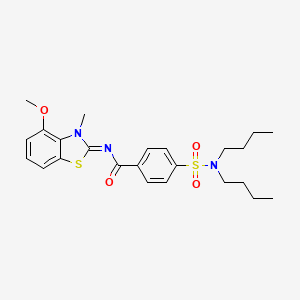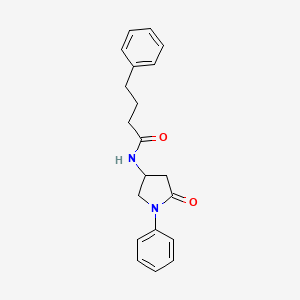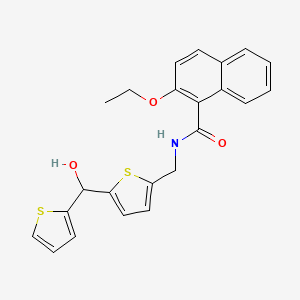![molecular formula C9H13N3O2S B2660695 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one CAS No. 790270-76-7](/img/structure/B2660695.png)
1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one” is a chemical compound with the CAS Number: 790270-76-7. It has a molecular weight of 227.29 and its IUPAC name is 1-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-azepanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O2S/c13-8-4-2-1-3-5-12(8)6-7-10-11-9(15)14-7/h1-6H2,(H,11,15) and the InChI key is FRNUPZXKVBWLIM-UHFFFAOYSA-N . This information can be used to generate the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one has been used in a variety of scientific research applications. It has been used as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been used in studies of the mechanism of action of various drugs, as well as in studies of the structure and function of proteins.
Wirkmechanismus
The mechanism of action of 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one is not yet fully understood. It is known to interact with a variety of enzymes, including cytochrome P450 and acetylcholinesterase. It is believed that this compound inhibits the activity of these enzymes by binding to them and preventing them from performing their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known to affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It is also believed to affect the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one in laboratory experiments is its ability to inhibit the activity of cytochrome P450 and acetylcholinesterase enzymes. This makes it useful for studies of the mechanism of action of various drugs, as well as for studies of the structure and function of proteins. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, its effects on enzymes may vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are a number of possible future directions for research on 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one. One potential area of research is the development of new methods for synthesizing this compound, which could increase its availability and make it easier to use in laboratory experiments. Another potential area of research is the study of the biochemical and physiological effects of this compound, which could lead to a better understanding of its mechanism of action. Additionally, further research could be done to identify new potential applications for this compound, such as in the development of drugs or in the treatment of diseases. Finally, research could be done to determine the optimal concentrations and durations of exposure for this compound in laboratory experiments.
Synthesemethoden
1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one can be synthesized in a variety of ways. The most commonly used method is the reaction of 5-sulfanyl-1,3,4-oxadiazole with methyl azide in the presence of a base. This reaction produces this compound as the major product, with minor amounts of other byproducts. Other methods for synthesizing this compound include the reaction of 5-sulfanyl-1,3,4-oxadiazole with a variety of other azides, as well as the reaction of a variety of other sulfanyl compounds with methyl azide.
Eigenschaften
IUPAC Name |
1-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c13-8-4-2-1-3-5-12(8)6-7-10-11-9(15)14-7/h1-6H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNUPZXKVBWLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[1-(4-Chlorophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2660614.png)
![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2660617.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2660620.png)
![3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2660621.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chloro-2-nitrobenzamide](/img/structure/B2660626.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2660627.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2660629.png)
![2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate](/img/structure/B2660632.png)
